molecular formula C15H24N2O2S B8350105 4-[(Thiophen-3-ylmethyl)-amino]-piperidine-1-carboxylic acid tert-butyl ester

4-[(Thiophen-3-ylmethyl)-amino]-piperidine-1-carboxylic acid tert-butyl ester

Cat. No. B8350105
M. Wt: 296.4 g/mol
InChI Key: JQBVPEWOKBHNPY-UHFFFAOYSA-N
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Patent
US07790747B2

Procedure details

Using general procedure A, 4-amino-1-Boc-piperidine (481 mg, 2.40 mmol) and 3-thiophenecarboxaldehyde (228 mg, 2.03 mmol) gave 4-[(thiophen-3-ylmethyl)-amino]-piperidine-1-carboxylic acid tert-butyl ester as a yellow oil (425 mg, 1.43 mmol, 71%). 1H NMR (CDCl3) δ 1.22-1.36 (m, 3H), 1.45 (s, 9H), 1.80-1.90 (m, 2H), 2.67 (tt, 1H, J=10.1, 3.9 Hz), 2.74-2.86 (m, 2H), 3.85 (s, 2H), 3.95-4.10 (m, 2H), 7.04 (dd, 1H, J=4.8, 1.5 Hz), 7.11-7.14 (m, 1H), 7.29 (dd, 1H, J=5.0, 2.9 Hz).
Quantity
481 mg
Type
reactant
Reaction Step One
Quantity
228 mg
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[NH2:1][CH:2]1[CH2:7][CH2:6][N:5]([C:8]([O:10][C:11]([CH3:14])([CH3:13])[CH3:12])=[O:9])[CH2:4][CH2:3]1.[S:15]1[CH:19]=[CH:18][C:17]([CH:20]=O)=[CH:16]1>>[C:11]([O:10][C:8]([N:5]1[CH2:4][CH2:3][CH:2]([NH:1][CH2:20][C:17]2[CH:18]=[CH:19][S:15][CH:16]=2)[CH2:7][CH2:6]1)=[O:9])([CH3:14])([CH3:13])[CH3:12]

Inputs

Step One
Name
Quantity
481 mg
Type
reactant
Smiles
NC1CCN(CC1)C(=O)OC(C)(C)C
Step Two
Name
Quantity
228 mg
Type
reactant
Smiles
S1C=C(C=C1)C=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(C)(C)(C)OC(=O)N1CCC(CC1)NCC1=CSC=C1
Measurements
Type Value Analysis
AMOUNT: AMOUNT 1.43 mmol
AMOUNT: MASS 425 mg
YIELD: PERCENTYIELD 71%
YIELD: CALCULATEDPERCENTYIELD 70.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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